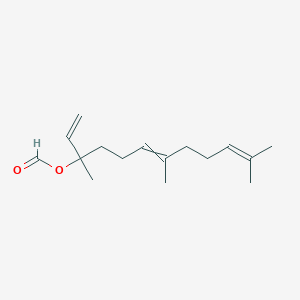

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is an organic compound known for its unique structure and properties. It is a formate ester derived from a sesquiterpene alcohol. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate typically involves the esterification of the corresponding alcohol with formic acid or its derivatives. One common method is the reaction of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol with formic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The process may also include purification steps like distillation or crystallization to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the formate ester back to the alcohol.

Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a popular choice in the formulation of perfumes and other scented products.

Mécanisme D'action

The mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Geranyl formate: Another formate ester with a similar structure but different functional groups.

Neryl formate: Similar to geranyl formate but with a different stereochemistry.

Farnesyl formate: A related compound with a longer carbon chain.

Uniqueness

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is unique due to its specific stereochemistry and the presence of multiple double bonds. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is a compound with significant biological activity. It is a derivative of nerolidol, a naturally occurring sesquiterpene alcohol found in various essential oils. This article reviews the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H26O2

- Molecular Weight : 238.37 g/mol

- CAS Number : 7212-44-4

- Structural Characteristics : The compound features a long carbon chain with multiple double bonds and a formate ester functional group.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into the following areas:

1. Antimicrobial Activity

Research indicates that nerolidol and its derivatives possess antimicrobial properties against a range of pathogens. Studies have shown that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

2. Anti-inflammatory Effects

The compound has been shown to reduce inflammation in various experimental models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Case Study : A study demonstrated that administration of this compound in a rat model of arthritis resulted in a significant decrease in paw swelling and histological signs of inflammation compared to control groups .

3. Antioxidant Activity

This compound has shown potential as an antioxidant. In vitro assays indicate that it can scavenge free radicals and reduce oxidative stress markers in cellular models.

4. Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death in human breast cancer cells (MCF-7) at concentrations above 50 µM .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and oxidative stress response.

- Membrane Interaction : Due to its lipophilic nature, it may integrate into cellular membranes affecting permeability and signaling.

Propriétés

Numéro CAS |

1112-99-8 |

|---|---|

Formule moléculaire |

C16H26O2 |

Poids moléculaire |

250.38 g/mol |

Nom IUPAC |

[(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] formate |

InChI |

InChI=1S/C16H26O2/c1-6-16(5,18-13-17)12-8-11-15(4)10-7-9-14(2)3/h6,9,11,13H,1,7-8,10,12H2,2-5H3/b15-11+/t16-/m1/s1 |

Clé InChI |

GJPVEZJRYIBIOD-RBFDBLARSA-N |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |

SMILES isomérique |

CC(=CCC/C(=C/CC[C@@](C)(C=C)OC=O)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |

Key on ui other cas no. |

1112-99-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.